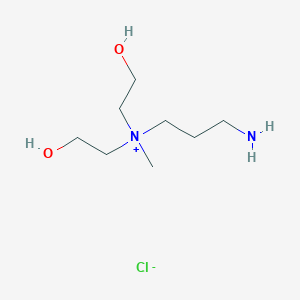
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:
Reactants: Tertiary amine (e.g., N,N-bis(2-hydroxyethyl)-N-methylamine) and an alkylating agent (e.g., 3-chloropropylamine).
Solvent: Common solvents include water or alcohols.
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C).
Catalyst: A catalyst may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include:
Raw Material Handling: Efficient handling and storage of raw materials.
Reaction Control: Monitoring and controlling reaction parameters such as temperature, pressure, and pH.
Purification: Techniques such as crystallization, filtration, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new quaternary ammonium compounds.
Scientific Research Applications
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride has various scientific research applications, including:
Chemistry: Used as a surfactant or phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for potential use in drug delivery systems and antimicrobial treatments.
Industry: Utilized in formulations of disinfectants, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include:
Cell Membrane Lipids: Disruption of lipid bilayer integrity.
Proteins: Interaction with membrane-bound proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Commonly used in personal care products and disinfectants.
Uniqueness
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent.
Properties
CAS No. |
63540-25-0 |
|---|---|
Molecular Formula |
C8H21ClN2O2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
3-aminopropyl-bis(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C8H21N2O2.ClH/c1-10(5-7-11,6-8-12)4-2-3-9;/h11-12H,2-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
ADBADCVZABUVQX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCCN)(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















